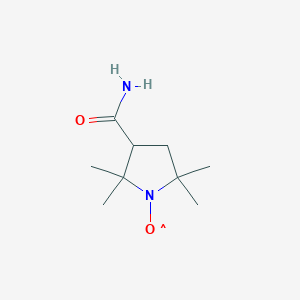
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
Overview
Description
“1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid” is a chemical compound with the molecular formula C15H20N2O5 . It is a derivative of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, which is a carboxamide of a hydrogenated pyrrole derivative .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid” can be represented by the InChI string: InChI=1S/C15H20N2O5/c1-9(18)17-14(2,3)8-10(15(17,4)5)13(21)22-16-11(19)6-7-12(16)20/h8H,6-7H2,1-5H3 . The Canonical SMILES representation is: CC(=O)N1C(C=C(C1(C)C)C(=O)ON2C(=O)CCC2=O)(C)C .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid” include a molecular weight of 308.33 g/mol . It has a computed XLogP3-AA value of -0.2, indicating its relative hydrophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . It has three rotatable bonds . Its exact mass and monoisotopic mass are both 308.13722174 g/mol . Its topological polar surface area is 84 Ų .
Scientific Research Applications
Pharmaceutical Reference Standards
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid: is utilized as a high-quality reference standard in pharmaceutical testing. Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products .
Laboratory Consumables
In the realm of laboratory consumables, this compound serves as an essential standard for instrument calibration and validation. It ensures the accuracy and consistency of analytical instruments used across laboratories .
Instrument Standards and Consumables
The compound is also employed in the calibration of instruments that require precise measurements of chemical substances. This application is vital for research that demands high levels of accuracy, such as quantitative analysis .
Spin Probes in Nuclear Magnetic Resonance (NMR)
As a spin probe, it is used in NMR studies, particularly in the simulation of Overhauser dynamic nuclear polarization signals. This application is significant in enhancing the sensitivity of NMR, allowing for the detection of low-concentration substances .
Synthesis of Nitroxide-Based Polyethers
This compound serves as a starting material in the synthesis of nitroxide-based polyethers. These polyethers exhibit charge transport properties, making them useful in the development of organic electronic devices .
Material Safety Data Sheets (MSDS)
The compound’s safety data is meticulously documented in MSDS, which provides comprehensive information on handling, storage, and emergency measures in case of contact or ingestion. This is essential for maintaining safety standards in research and industrial environments .
Charge Transport Properties Research
Research into the charge transport properties of materials often utilizes this compound. Understanding these properties is crucial for the development of advanced materials for electronics and energy storage applications .
Dynamic Nuclear Polarization (DNP) Enhancers
In DNP, this compound is used to enhance the polarization of nuclei, which in turn improves the sensitivity of solid-state NMR. This has broad implications for the study of molecular structures in materials science and biochemistry .
Mechanism of Action
Target of Action
It’s known that this compound is used in synthetic chemistry as a building block , suggesting that it may interact with various biochemical entities depending on the context of its use.
Mode of Action
As a building block in synthetic chemistry, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
properties
IUPAC Name |
1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(13)12-10(2,3)6-8(9(14)15)11(12,4)5/h6H,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCMUMKDRAYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393477 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid | |
CAS RN |
887352-25-2 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





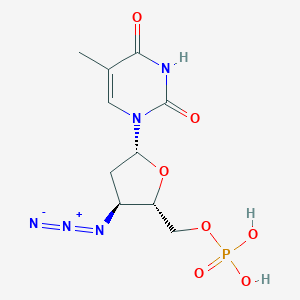
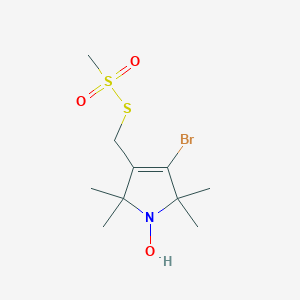
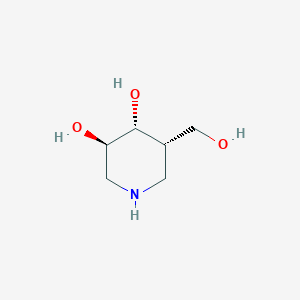
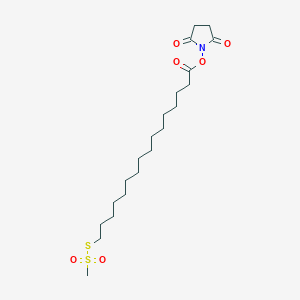




![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
